molecular formula C15H16O6 B2907040 b-Dihydroplumericin CAS No. 59170-11-5

b-Dihydroplumericin

Cat. No. B2907040
CAS RN: 59170-11-5
M. Wt: 292.287
InChI Key: LEYGRBGYJYVHJL-ZKQFBGJWSA-N
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Description

B-Dihydroplumericin is a natural compound that is found in several plants, including the roots of the ginger family Zingiberaceae. This compound has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

  • In Vivo Bioluminescent Imaging : The technique of in vivo bioluminescent imaging (BLI) is instrumental in modern biological research. It utilizes light emitted from luciferase-expressing bioreporter cells in living animals to study biomolecular functions like gene function, drug discovery, cellular trafficking, and cancer treatment (Close et al., 2010).

  • Therapeutic T Cell Engineering : The engineering of T cells, particularly through the use of chimeric antigen receptors (CARs), is a groundbreaking approach in cancer treatment. This area of research focuses on reprogramming lymphocyte specificity and function, presenting significant advancements in the treatment of B cell malignancies (Sadelain et al., 2017).

  • Osteoblast Function and Bone Metabolism : Research into the effects of certain drugs on osteoblasts in vitro has provided insights into bone metabolism and the potential therapeutic applications for conditions like osteoporosis. Studies have shown that certain compounds can promote osteoblast proliferation and differentiation, impacting bone health (Wang et al., 2014).

  • DNA Conformation and Clinical Diagnostics : The study of DNA conformation, particularly through techniques like Fourier transform infrared (FTIR) spectroscopy, has significant implications in understanding genetic material and its role in diseases, including cancer. This research provides critical insights into the molecular basis of diseases and their diagnosis (Wood, 2016).

  • Bioluminescence Imaging in Oncology Research : Bioluminescent imaging is a non-invasive modality widely used in oncology research. It allows for visualization and tracking of tumor development and response to therapeutics in small animal models, providing a dynamic view of cancer progression and treatment efficacy (O'Neill et al., 2010).

properties

IUPAC Name

methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h4-8,10-11,14H,3H2,1-2H3/t7-,8+,10+,11?,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYGRBGYJYVHJL-ZKQFBGJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346978
Record name Methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59170-11-5
Record name Methyl (1S,4S,8R,11S,14S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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